molecular formula C23H24N4O3 B7695713 N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide

N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide

Cat. No. B7695713
M. Wt: 404.5 g/mol
InChI Key: KVZRCANXCHOZOB-UHFFFAOYSA-N
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Description

“N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide” is a chemical compound with the linear formula C21H332N5 . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been researched for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines, which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .


Chemical Reactions Analysis

In the two-component reaction (C2 5), a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .

Mechanism of Action

N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide selectively blocks the endothelin A receptor, which is involved in vasoconstriction, inflammation, and cell proliferation. By blocking this receptor, this compound can improve blood flow and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to improve endothelial function, reduce inflammation, and decrease oxidative stress in animal models. It has also been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of heart failure and pulmonary arterial hypertension.

Advantages and Limitations for Lab Experiments

N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide is a selective endothelin A receptor antagonist, which makes it a useful tool for studying the role of endothelin signaling in various diseases. However, its limited solubility in aqueous solutions can make it difficult to use in certain experimental settings.

Future Directions

1. Development of more potent and selective endothelin receptor antagonists.
2. Investigation of the potential therapeutic applications of N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide in other diseases, such as cancer and diabetes.
3. Study of the mechanisms underlying the beneficial effects of this compound in animal models of disease.
4. Investigation of the potential side effects of this compound in humans.

Synthesis Methods

The synthesis of N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide involves a series of chemical reactions, starting with the condensation of 2-methoxybenzoyl chloride with butylamine to form N-(1-butyl-2-methoxybenzoyl)butylamine. This intermediate is then reacted with 6-methoxy-1H-pyrazolo[3,4-b]quinoline-3-carbonyl chloride to form this compound.

Scientific Research Applications

N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary arterial hypertension. It has been shown to improve endothelial function, reduce inflammation, and decrease oxidative stress in animal models.

properties

IUPAC Name

N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-4-5-12-27-22-18(14-15-13-16(29-2)10-11-19(15)24-22)21(26-27)25-23(28)17-8-6-7-9-20(17)30-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZRCANXCHOZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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